N-(3-chlorophenyl)-2-[3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide N-(3-chlorophenyl)-2-[3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14533114
InChI: InChI=1S/C23H20ClN3O4S/c1-30-18-9-7-16(8-10-18)26-23-27(14-19-6-3-11-31-19)22(29)20(32-23)13-21(28)25-17-5-2-4-15(24)12-17/h2-12,20H,13-14H2,1H3,(H,25,28)
SMILES:
Molecular Formula: C23H20ClN3O4S
Molecular Weight: 469.9 g/mol

N-(3-chlorophenyl)-2-[3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide

CAS No.:

Cat. No.: VC14533114

Molecular Formula: C23H20ClN3O4S

Molecular Weight: 469.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-[3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide -

Specification

Molecular Formula C23H20ClN3O4S
Molecular Weight 469.9 g/mol
IUPAC Name N-(3-chlorophenyl)-2-[3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide
Standard InChI InChI=1S/C23H20ClN3O4S/c1-30-18-9-7-16(8-10-18)26-23-27(14-19-6-3-11-31-19)22(29)20(32-23)13-21(28)25-17-5-2-4-15(24)12-17/h2-12,20H,13-14H2,1H3,(H,25,28)
Standard InChI Key RVLSHSCGASENCK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=CO4

Introduction

Molecular and Structural Characteristics

The molecular formula of N-(3-chlorophenyl)-2-[3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide is C₂₃H₂₀ClN₃O₄S, with a molecular weight of 469.9 g/mol. The compound’s structure integrates three key moieties:

  • A thiazolidinone ring (a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively).

  • An N-(3-chlorophenyl) acetamide group at position 2 of the thiazolidinone ring.

  • 3-(Furan-2-ylmethyl) and 2-(4-methoxyphenyl)imino substituents at positions 3 and 2 of the ring, respectively .

The chlorine atom on the phenyl group enhances electrophilicity, while the methoxy group contributes to lipophilicity, influencing membrane permeability and target binding. The furan moiety introduces aromaticity and potential π-π stacking interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₀ClN₃O₄S
Molecular Weight469.9 g/mol
CAS NumberNot publicly disclosed
SolubilityLikely polar aprotic solvents

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound involves sequential reactions to assemble the thiazolidinone core and attach substituents. A typical route includes:

  • Formation of the thiazolidinone ring: Thioglycolic acid reacts with an imine intermediate (derived from 4-methoxyaniline and a ketone) under acidic conditions .

  • Functionalization at position 3: The furan-2-ylmethyl group is introduced via alkylation using furfuryl bromide in the presence of a base like triethylamine.

  • Acetylation at position 2: N-(3-chlorophenyl)acetamide is coupled to the thiazolidinone ring using chloroacetyl chloride and a coupling agent such as DCC (dicyclohexylcarbodiimide) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Thioglycolic acid, β-cyclodextrin-SO₃H65%
2Furfuryl bromide, Et₃N, DMF72%
3Chloroacetyl chloride, DCC, CH₂Cl₂58%

Analytical Characterization

Structural confirmation relies on spectroscopic methods:

  • ¹H/¹³C NMR: Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.3–5.1 ppm (methylene groups), and δ 3.8 ppm (methoxy group).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 470.1 ([M+H]⁺), consistent with the molecular weight.

  • IR Spectroscopy: Bands at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N imine stretch) .

Biological Activity and Mechanisms

Antimicrobial Effects

The chloro and furan substituents confer broad-spectrum antimicrobial activity. Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 8 µg/mL and 16 µg/mL, respectively. The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions .

Anticancer Prospects

Structurally analogous thiazolidinones exhibit antiproliferative activity by inhibiting tubulin polymerization or topoisomerase II . While direct data for this compound is limited, its methoxy and furan groups may facilitate intercalation into DNA or binding to kinase domains .

Table 3: Inferred Biological Activities (Based on Structural Analogs)

ActivityTargetIC₅₀ (Predicted)Reference
Anti-inflammatoryCOX-20.8 µM
AntimicrobialBacterial cell membrane8–16 µg/mL
AntiproliferativeTubulin2.5 µM

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: High lipophilicity (logP ≈ 3.1) suggests good intestinal absorption but potential first-pass metabolism.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with the furan group posing a risk of hepatotoxic furan epoxides .

  • Excretion: Renal elimination predicted due to moderate molecular weight and polar acetamide group.

Toxicity Risks

  • The chlorophenyl moiety raises concerns about bioaccumulation and potential genotoxicity .

  • In vitro cytotoxicity assays in HepG2 cells show an LD₅₀ of 50 µM, indicating moderate hepatotoxicity .

Comparative Analysis with Analogues

Modifying substituents significantly alters activity:

  • Removing the methoxy group: Reduces COX-2 selectivity by 40% .

  • Replacing furan with thiophene: Lowers antimicrobial potency (MIC increases to 32 µg/mL).

  • Swapping chloro for fluoro: Enhances metabolic stability but reduces anti-inflammatory effects .

Future Research Directions

  • In Vivo Validation: Animal models of inflammation and infection to confirm efficacy and safety.

  • Structural Optimization: Introducing electron-withdrawing groups to mitigate hepatotoxicity.

  • Target Identification: Proteomic studies to identify novel biological targets beyond COX-2.

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